Ceftriaxone Disodium Salt chemical properties and structure
Ceftriaxone Disodium Salt chemical properties and structure
Structural Dynamics, Physicochemical Profiling, and Analytical Protocols
Executive Summary
Ceftriaxone Disodium (hemiheptahydrate) represents a pinnacle of third-generation cephalosporin engineering.[1] Unlike its predecessors, its pharmacokinetics are defined by a unique triazine-ring moiety at the C3 position, conferring an exceptionally long elimination half-life (~8 hours) and high protein binding.[1] This guide dissects the molecular architecture that drives these properties, provides validated physicochemical data, and establishes a robust HPLC protocol for purity analysis, designed for researchers requiring high-fidelity reproducibility.
Part 1: Molecular Architecture & Structural Analysis
The efficacy of Ceftriaxone is not accidental; it is a function of precise molecular assembly. To understand its stability and activity, one must analyze its three distinct structural domains.
Structural Decomposition (SAR)
The molecule consists of a 7-aminocephalosporanic acid (7-ACA) nucleus modified at two critical positions:[1]
-
C7 Position (Antibacterial Potency): The aminothiazole ring fused with a methoxyimino group.[1][2] The syn (Z) configuration of the methoxyimino group is non-negotiable; it provides steric hindrance against beta-lactamase hydrolysis.[1]
-
C3 Position (Pharmacokinetics): The thiotriazinedione ring.[1][3] This acidic heterocyclic ring is unique to Ceftriaxone.[1] It facilitates high albumin binding (displacing bilirubin) and renal/biliary elimination, but also introduces the risk of calcium-ceftriaxone precipitation (pseudolithiasis).[1]
Visualization of Structural Logic
The following diagram illustrates the functional contributions of each molecular sector.
Figure 1: Structural decomposition of Ceftriaxone, linking chemical moieties to pharmacological outcomes.[1][4][5][6][7]
Part 2: Physicochemical Profiling[8]
Researchers must account for the specific salt form (Disodium Hemiheptahydrate) during stoichiometric calculations.[1] The hemiheptahydrate form includes approximately 3.5 water molecules per drug molecule, significantly impacting molecular weight calculations.
Key Chemical Constants
| Property | Value / Description | Significance |
| Chemical Name | Ceftriaxone Disodium Hemiheptahydrate | Standard pharmaceutical form.[1][2][4][5] |
| CAS Number | 104376-79-6 | Specific to the hemiheptahydrate salt.[1][2][4][5][6][8] |
| Molecular Formula | Includes hydration shell.[1] | |
| Molecular Weight | 661.60 g/mol | Use this value for molarity calculations.[1] |
| Appearance | White to yellowish-orange crystalline powder | Color intensity varies with particle size/polymorphs but does not necessarily indicate degradation if within spec.[1] |
| Solubility (Water) | Freely soluble (~40 g/100mL) | High solubility allows for concentrated bolus injections.[1] |
| Solubility (MeOH) | Sparingly soluble | Poor solubility in pure organic solvents necessitates aqueous buffers in HPLC.[1] |
| pKa Values | pKa1 ≈ 3.0 (COOH)pKa2 ≈ 3.2 (Aminothiazole | The acidic enolic OH at C3 is the second site of sodium salt formation.[1] |
Stability Profile
-
Hygroscopicity: The hemiheptahydrate is stable but can lose water of crystallization under low humidity or high heat, potentially altering crystal lattice stability.
-
Light Sensitivity: Solutions darken upon exposure to light due to oxidative degradation.[1] Amber glassware is mandatory for analytical standards.[1]
-
Reconstitution: Solutions retain potency for 24 hours at 25°C or 3 days at 4°C. Beyond this, hydrolysis of the beta-lactam ring accelerates.
Part 3: Analytical Methodologies (HPLC Protocol)
This protocol is designed for High-Performance Liquid Chromatography (HPLC) quantification.[1] Unlike generic methods, this approach uses an ion-pairing strategy (or specific buffering) to resolve the syn-isomer (active) from the anti-isomer (impurity) and degradation products.[1]
Validated HPLC Workflow
Objective: Quantification of Ceftriaxone and detection of the (E)-isomer impurity.
Reagents & System
-
Column: C18 Reverse Phase (e.g., Waters XTerra RP18 or equivalent), 5 µm, 250 x 4.6 mm.[9]
-
Mobile Phase A: 0.02 M Phosphate Buffer (pH 7.0) + 0.005 M Tetrabutylammonium Hydroxide (Ion-pairing agent).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Detection: UV @ 254 nm (primary) or 241 nm.[1]
-
Temperature: 25°C.
Gradient Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 95 | 5 |
Protocol Steps
-
Buffer Preparation: Dissolve 2.72g
in 900mL water. Add ion-pairing agent.[1] Adjust pH to 7.0 with dilute NaOH/Phosphoric acid.[1] Dilute to 1L. -
Standard Prep: Dissolve 25 mg Ceftriaxone Disodium Ref Std in 25 mL Mobile Phase A.
-
System Suitability: Inject standard 5 times.
Analytical Logic Flow
The following diagram outlines the decision process for validating the analytical run.
Figure 2: Logic flow for HPLC analysis ensuring data integrity before quantification.
Part 4: Handling & Safety Directives
Reconstitution for In-Vivo/In-Vitro Use
For researchers using Ceftriaxone in biological assays:
-
Solvent: Sterile Water for Injection (SWFI) or 1% Lidocaine (for IM injection models to reduce pain, though not for IV).[1]
-
Calcium Warning: NEVER reconstitute with calcium-containing solutions (e.g., Ringer's Lactate, Hartmann's solution).[1]
Storage of Powder
-
Store at 20°C to 25°C (68°F to 77°F) .
-
Retest period is typically 24-36 months if stored in original airtight packaging.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11953897, Ceftriaxone disodium salt hemiheptahydrate.[1] Retrieved from [Link][1][4]
-
Shrestha, B., et al. (2019). Development and Validation of HPLC Method for Analysis of Ceftriaxone.[9] International Journal of Pharmaceutical Sciences and Research. (Contextual citation for method validation parameters).
Sources
- 1. Ceftriaxone disodium salt hemiheptahydrate | C36H46N16Na4O21S6 | CID 11953897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ceftriaxone (sodium salt hydrate) | CAS 104376-79-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Ceftriaxone sodium | 104376-79-6 [chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Ceftriaxone Disodium Hemiheptahydrate - LKT Labs [lktlabs.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Ceftriaxone Disodium Salt | 104376-79-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. ijper.org [ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
